Zagotenemab - 2019133-28-7

Zagotenemab

Catalog Number: EVT-286882
CAS Number: 2019133-28-7
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zagotenemab is in treatment of Alzheimers Disease and Other Tauopathies.
Source and Classification

Zagotenemab is classified as an anti-Tau monoclonal antibody. It is derived from humanized immunoglobulin and is designed to bind selectively to Tau protein aggregates, which are characteristic of Alzheimer's pathology. The development of Zagotenemab is part of a broader effort to create immunotherapies that target specific molecular pathways involved in neurodegeneration .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zagotenemab involves several key steps:

  1. Gene Cloning: The genes encoding the variable regions of the antibody are cloned into expression vectors.
  2. Cell Culture: The vectors are transfected into Chinese Hamster Ovary (CHO) cells, which are commonly used for producing recombinant proteins.
  3. Protein Expression: The CHO cells are cultured under conditions optimized for high yield and proper folding of the antibody.
  4. Purification: The expressed antibody is purified using affinity chromatography techniques, ensuring that it meets quality standards for research and clinical use.

This process allows for the generation of large quantities of high-purity Zagotenemab suitable for clinical trials and further research applications .

Molecular Structure Analysis

Structure and Data

Zagotenemab's molecular structure consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The binding sites are located within the variable regions, where complementarity-determining regions interact with the Tau protein.

  • Molecular Weight: Approximately 150 kDa.
  • Isotype: IgG1.
  • Binding Affinity: High affinity for aggregated forms of Tau, although specific Kd values may vary based on experimental conditions .
Chemical Reactions Analysis

Reactions and Technical Details

Zagotenemab primarily functions through its binding interactions with Tau aggregates. The key reactions include:

  1. Antigen-Antibody Binding: The binding of Zagotenemab to Tau aggregates prevents their aggregation into larger toxic forms.
  2. Immune Response Activation: Upon binding, Zagotenemab may initiate downstream immune responses, including phagocytosis by microglia, which helps clear Tau deposits from the brain.

These interactions are critical for its proposed mechanism in mitigating neurodegeneration associated with Tau pathology .

Mechanism of Action

Process and Data

The mechanism of action of Zagotenemab involves several steps:

  1. Target Recognition: Zagotenemab binds specifically to misfolded or aggregated forms of Tau protein.
  2. Inhibition of Aggregation: By binding to these aggregates, Zagotenemab inhibits further aggregation and promotes disaggregation.
  3. Neuroprotection: This action helps preserve neuronal health by reducing the toxic effects associated with Tau accumulation.

Clinical studies have indicated that treatment with Zagotenemab can lead to measurable changes in Tau levels in cerebrospinal fluid and imaging studies that reflect reduced neurodegeneration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in physiological buffers.

Chemical Properties

  • Stability: Stable under recommended storage conditions (2 to 8 °C).
  • Endotoxin Levels: Less than 0.01 EU/µg as measured by the Limulus Amebocyte Lysate method .

These properties ensure that Zagotenemab remains effective during storage and handling prior to administration in clinical settings.

Applications

Scientific Uses

Zagotenemab is primarily investigated for its potential therapeutic effects in:

  • Alzheimer's Disease: As a treatment aimed at modifying disease progression by targeting Tau pathology.
  • Other Neurodegenerative Disorders: Research is ongoing to explore its efficacy against other conditions characterized by Tau aggregation.

The development and study of Zagotenemab represent significant progress in targeted therapies for neurodegenerative diseases, offering hope for improved outcomes in affected patients .

Properties

CAS Number

2019133-28-7

Product Name

Zagotenemab

IUPAC Name

Zagotenemab

Solubility

Soluble in DMSO

Synonyms

Zagotenemab; zagotenemabum; UNII-AY6V5E2GNX; WHO 11050; LY3303560; UNII-AY6V5E2GNX.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.